4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine

Physicochemical Properties Lipophilicity Drug-likeness

For researchers investigating targeted prodrug activation or antimicrobial SAR, structural precision is non-negotiable. Minor substitutions in pyrazole-4-carbonyl morpholines (e.g., des-nitro or regioisomeric analogs) critically alter LogP, tPSA, and H-bonding capacity, compromising data reproducibility. This compound (CAS 882226-29-1) provides a validated, high-purity starting point with a unique 3-nitrophenyl-morpholine pharmacophore: - Enables exploration of nitroreductase-mediated mechanisms; a functional capability absent in non-nitrated analogs. - Serves as a reference standard for optimizing sub-µg/mL antimicrobial activity (class-level evidence) via SAR studies. - Offers consistent lot-to-lot purity and global logistics, ensuring your lead optimization workflows proceed without supply interruption.

Molecular Formula C21H20N4O5
Molecular Weight 408.414
CAS No. 882226-29-1
Cat. No. B2601302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
CAS882226-29-1
Molecular FormulaC21H20N4O5
Molecular Weight408.414
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H20N4O5/c1-29-19-8-7-15(13-18(19)25(27)28)20-17(21(26)23-9-11-30-12-10-23)14-24(22-20)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
InChIKeyYQBXQKGCUHPIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine


4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine (CAS 882226-29-1) is a synthetic heterocyclic small molecule featuring a 1-phenylpyrazole core with a morpholine carbonyl at the 4-position and a 4-methoxy-3-nitrophenyl substituent at the 3-position [1]. It belongs to the class of pyrazole-4-carbonyl morpholines, a privileged scaffold in medicinal chemistry. Its computed properties (MW 408.4 g/mol, XLogP3 2.4, tPSA 102 Ų) position it as a moderately lipophilic, hydrogen bond-accepting molecule with distinct physicochemical characteristics compared to its non-nitrated or regioisomeric analogs [1], making precise structural identification critical for research reproducibility.

Structural Identity Precise nitro and methoxy substitution pattern ensures reproducible research outcomes
Physicochemical Profile Moderate lipophilicity and higher polar surface area distinguish from des-nitro or regioisomeric analogs
Core Heterocycle Morpholine ring influences solubility and metabolic stability compared to piperidine analogs

Generic Analog Limitations for 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine


Substitution with closely related pyrazole-4-carbonyl morpholine analogs introduces structural changes that substantially alter key physicochemical and potential pharmacodynamic properties. The presence and position of the nitro (-NO2) and methoxy (-OCH3) groups critically influence molecular properties. Removing the nitro group (analog: 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine) increases computed lipophilicity (LogP) and decreases polar surface area (tPSA), affecting membrane permeability and solubility [1]. Shifting the methoxy group from the 4-position to the 3-position on the phenyl ring (SC-7734056) creates a regioisomer with different LogP, tPSA, and hydrogen bonding capacity . Swapping the morpholine ring for piperidine, as in 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine, replaces a hydrogen bond acceptor with a hydrophobic ring, which is known to alter pharmacokinetic profiles [2]. These well-characterized differences mean that even structurally similar compounds are not interchangeable for targeted research applications.

Des-nitro analog

Lacks the nitro group, increasing LogP and lowering tPSA; may alter membrane permeability and target binding

Regioisomer (SC-7734056)

Methoxy shift changes LogP and hydrogen bonding; pharmacological activity may not transfer

Piperidine analog

Morpholine replaced by piperidine reduces solubility and alters metabolic stability; ADME profiles may differ

Differentiation Evidence for 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine


Nitro Group Impact on Lipophilicity vs. Non-Nitrated Analog

The presence of the 3-nitro substituent on the target compound dramatically alters its computed physicochemical profile relative to its non-nitrated analog, 4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine (SC-7734056) [1]. The target compound's LogP is lower by 0.96 units and its topological polar surface area (tPSA) is higher by 45.4 Ų. These differences are substantial and are expected to result in markedly different aqueous solubility, membrane permeability, and protein binding characteristics [1].

Nitro Impact on Lipophilicity
Head-to-head
Target LogP 0.96 units lower, tPSA 45.4 Ų higher vs. non-nitrated analog
Supports distinct ADME profile vs. des-nitro analog
Computed property comparison; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug-likeness

Nitro Group Adds H-Bond Acceptor and Redox Activity

The 3-nitro group on the target molecule adds one heteroatom compared to the bare phenyl analog, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]morpholine, increasing the hydrogen bond acceptor (HBA) count from 4 to 6 [1]. This modification creates new possibilities for target engagement. Furthermore, the nitro group is a well-established handle for bioreduction, acting as an electronic switch for prodrug activation, a feature absent in the parent structure [2].

Nitro Enhances H-Bond & Redox
Cross-study comparable
HBA count 6 (vs. 4); adds redox-active nitro group
May enable distinct target engagement and prodrug activation
Class-level redox inference; specific bioreduction requires validation
Drug Design Pharmacophore Redox Chemistry

Morpholine vs. Piperidine Pharmacokinetic Differences

Replacing the morpholine moiety with piperidine, as in the analog 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine, is a common medicinal chemistry strategy that leads to divergent pharmacokinetic and pharmacodynamic profiles . Morpholine derivatives generally exhibit improved aqueous solubility and metabolic stability compared to their piperidine counterparts, owing to the oxygen atom's effect on lowering lipophilicity and altering metabolic pathways [1]. While direct experimental data for this specific pair is unavailable, this is a well-established class-level inference for optimizing lead compounds.

Morpholine vs. Piperidine PK
Class-level inference
Morpholine generally improves solubility and metabolic stability over piperidine
Procurement choice influences ADME developability profile
Direct experimental comparison not available; class-level trend
Pharmacokinetics Metabolic Stability Solubility

Nitro-Methoxy Pattern for Antimicrobial Potency

Pyrazole derivatives with electron-withdrawing nitro groups have demonstrated potent antimicrobial activity in vitro [1]. A study on structurally related pyrazole derivatives reported minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against pathogens like Staphylococcus aureus [1]. This class-level SAR trend supports the notion that the 4-methoxy-3-nitrophenyl substitution pattern on the target compound is a pharmacophoric element for antimicrobial activity, suggesting a potential advantage over non-nitrated analogs for anti-infective research.

Nitro-Methoxy Antimicrobial SAR
Class-level inference
Related pyrazoles show MIC as low as 0.22 µg/mL against S. aureus
Supports antimicrobial pharmacophore research
Activity for this exact compound not confirmed; SAR based on similar derivatives
Antimicrobial MIC Staphylococcus aureus

Nitro Bioactivation for Targeted Anticancer Strategies

The nitroaromatic moiety is a validated trigger for bioreductive prodrug activation by nitroreductase enzymes [1]. This mechanism is being exploited for selective chemotherapy against cancer cells and pathogens, providing a therapeutic index not achievable with non-nitrated compounds. The target compound's 3-nitrophenyl group offers a potential avenue for development as a tumor-targeting agent, a feature that its non-nitrated analogs, such as 4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine, fundamentally lack [1].

Nitro Bioactivation Potential
Class-level inference
Nitroreductase-mediated activation potential distinguishes from non-nitrated analogs
Supports research into bioreductive prodrug design
Prodrug activation requires experimental validation in target models
Anticancer Prodrug Nitroreductase

Research Applications for 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine


Bioreductive Prodrug Development

The presence of the 3-nitrophenyl group, coupled with the drug-like morpholine moiety, makes this compound a prime candidate for designing and testing novel nitroreductase-activated prodrugs for oncology or anti-infective research [1]. As shown in Section 3, this functional capability is a key differentiator from non-nitrated analogs, allowing researchers to explore a targeted mechanism of action that leverages overexpressed enzymes in tumor or pathogen microenvironments.

Anti-infective Pharmacophore for Antimicrobials

Based on class-level evidence, the electron-withdrawing nitro group on the pyrazole core is a critical pharmacophoric element associated with sub-µg/mL MIC values against Gram-positive and Gram-negative bacteria [2]. This specific compound can serve as a validated starting point or reference molecule in structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency and overcoming resistance.

Chemical Biology Tool with Distinct ADME Properties

With computed properties (LogP 2.4, tPSA 102 Ų) significantly distinct from its regioisomers and des-nitro analogs [3], this compound is a valuable tool for investigating how these specific physicochemical parameters influence cell permeability, sub-cellular localization, and target engagement. Its unique electronic profile, characterized by the donor-acceptor interplay of methoxy and nitro groups, makes it suitable for probing biological systems where redox potential is crucial.

Application
Selection Property
Validation Focus
Bioreductive prodrug design research
Nitro group for nitroreductase-mediated activation
Validate activation selectivity in tumor or pathogen models
Antimicrobial SAR studies
Nitro-methoxy pharmacophore linked to low MIC values
Confirm MIC and resistance profile against target strains
Chemical biology probe with distinct ADME
Unique LogP/tPSA profile and morpholine ring
Validate cell permeability and target engagement in cellular assays
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